2-(2-oxopyrrolidin-1-yl)butanoic Acid 2-(2-oxopyrrolidin-1-yl)butanoic Acid Etiracetam intermediate and a metabolite.
Brand Name: Vulcanchem
CAS No.: 67118-31-4
VCID: VC21335277
InChI: InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
SMILES: CCC(C(=O)O)N1CCCC1=O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

2-(2-oxopyrrolidin-1-yl)butanoic Acid

CAS No.: 67118-31-4

VCID: VC21335277

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(2-oxopyrrolidin-1-yl)butanoic Acid - 67118-31-4

Description

2-(2-Oxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in pharmaceutical and biochemical research. It is a metabolite of Levetiracetam, a widely used antiepileptic drug, and exhibits potential therapeutic applications, particularly in neurology. This article provides an in-depth overview of its chemical properties, biological activities, and research findings.

Synthesis and Chemical Transformations

The synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid can be achieved through various chemical pathways. One common method involves the reaction of γ-aminobutyric acid derivatives with chloroacetamide, leading to substituted 2-(2-oxopyrrolidin-1-yl) compounds. This synthesis approach is essential for producing the compound in sufficient quantities for research and clinical applications.

Biological Activity and Therapeutic Potential

2-(2-Oxopyrrolidin-1-yl)butanoic acid has been studied for its anticonvulsant and neuroprotective properties, making it a candidate for further development as an antiepileptic agent. Clinical trials have demonstrated that formulations containing this compound can reduce seizure frequency in patients compared to placebo treatments.

Mechanism of Action

The compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. While its exact pathways and targets are not fully elucidated, it is believed to influence neurotransmitter release and synaptic transmission, similar to its parent compound, Levetiracetam .

Formulation Innovations

Recent patents describe innovative formulations incorporating 2-(2-oxopyrrolidin-1-yl)butanoic acid in solid pharmaceutical compositions. These formulations are designed to be water-soluble and can be prepared as non-effervescent granules, allowing for the creation of stable oral solutions without the need for additional stabilizers like parabens .

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
2-(2-Oxopyrrolidin-1-yl)acetic AcidC6H9NO3143.14 g/molLess studied for antiepileptic properties
2-(2-Oxopyrrolidin-1-yl)propanoic AcidC7H11NO3157.17 g/molExhibits some neuroprotective effects
2-(2-Oxopyrrolidin-1-yl)butanoic AcidC8H13NO3171.19 g/molDemonstrated anticonvulsant activity
2-(2-Oxopyrrolidin-1-yl)pentanoic AcidC9H15NO3185.22 g/molLess explored for therapeutic applications

Storage and Stability

The stability of 2-(2-oxopyrrolidin-1-yl)butanoic acid is critical for its pharmaceutical applications. It is recommended to store this compound at low temperatures (below -20°C) to prevent degradation and ensure that the active pharmaceutical ingredient maintains its efficacy over time.

CAS No. 67118-31-4
Product Name 2-(2-oxopyrrolidin-1-yl)butanoic Acid
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 2-(2-oxopyrrolidin-1-yl)butanoic acid
Standard InChI InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Standard InChIKey IODGAONBTQRGGG-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1CCCC1=O
Canonical SMILES CCC(C(=O)O)N1CCCC1=O
Appearance White to Off-White Solid
Melting Point 154 - 157°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 1-ethyl-2-oxo-1-pyrrolidine acetic acid
2-(2-oxopyrrolidin-1-yl)butanoic acid
2-pyrrilidone-N-butyric acid
Imp-2 cpd
PubChem Compound 10464751
Last Modified Aug 15 2023

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